![molecular formula C22H21N5O4 B2865896 3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034531-29-6](/img/structure/B2865896.png)
3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha 1 Adrenoceptor Ligands
A class of 3-substituted pyrimido[5,4-b]indole-2,4-diones exhibited potent alpha 1 adrenoceptor affinity, with specific derivatives showing high selectivity and potency as alpha 1 adrenoceptor ligands. These findings suggest potential therapeutic applications in managing conditions influenced by alpha 1 adrenoceptors (Russo et al., 1991).
Antimicrobial and Antitubercular Activities
A series of highly functionalized dispiro heterocycles showed promising antimicrobial and antitubercular activities, suggesting their utility in combating infectious diseases caused by bacteria and Mycobacterium tuberculosis (Dandia et al., 2013).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer Activities
Several studies have highlighted the anticancer potential of derivatives related to this chemical framework. Compounds with specific substitutions on the pyrimidin-2,4-dione moiety have shown activity against various human tumor cell lines, suggesting a broad spectrum of anticancer activities and providing insights into structure-activity relationships (Singh & Paul, 2006).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds, contributing to the understanding of their physicochemical properties and potential therapeutic applications. For instance, the synthesis of novel Schiff bases of pyrido[1,2-A] pyrimidine derivatives with certain amino acids has been explored for their antibacterial and antitumor properties (Alwan et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The indole nucleus in its structure is known to interact with various receptors, leading to a range of biological responses . The compound’s interaction with these targets could result in changes in cellular processes, potentially leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of biological activities associated with indole derivatives . These effects could include changes in gene expression, protein activity, cellular signaling, and metabolic processes, among others.
Properties
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-31-15-5-4-13-11-18(24-17(13)12-15)21(29)26-9-6-14(7-10-26)27-20(28)16-3-2-8-23-19(16)25-22(27)30/h2-5,8,11-12,14,24H,6-7,9-10H2,1H3,(H,23,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZIFOUJYSADCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4C(=O)C5=C(NC4=O)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2865814.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2865815.png)


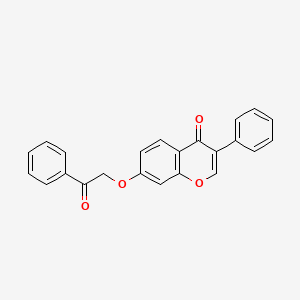
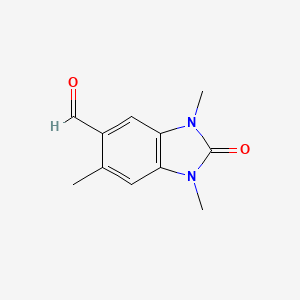

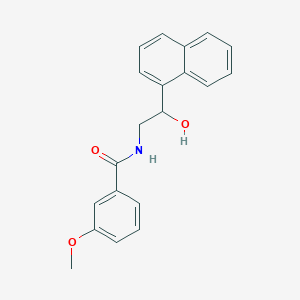
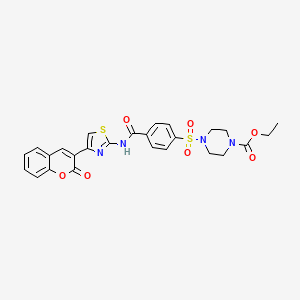
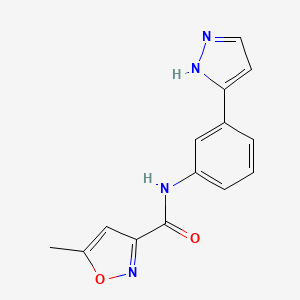
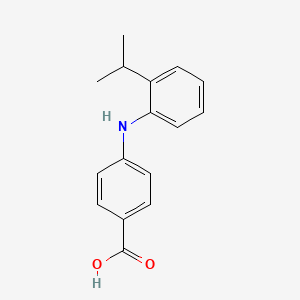
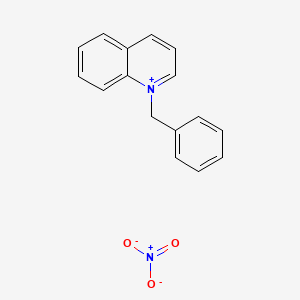
![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)
